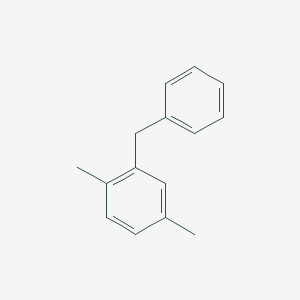

2,5-Dimethyldiphenylmethane

Description

Structure

3D Structure

Properties

CAS No. |

13540-50-6 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-benzyl-1,4-dimethylbenzene |

InChI |

InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

LJBGURBFHJJQQU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |

Other CAS No. |

13540-50-6 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dimethyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethyldiphenylmethane, including its chemical and physical properties, synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

2,5-Dimethyldiphenylmethane, also known by its IUPAC name 2-benzyl-1,4-dimethylbenzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for 2,5-Dimethyldiphenylmethane

| Identifier | Value | Reference |

| CAS Number | 13540-50-6 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₆ | [1][2][3] |

| IUPAC Name | 2-benzyl-1,4-dimethylbenzene | [1] |

| Synonyms | (2,5-dimethylphenyl)phenylmethane, 2-benzyl-1,4-dimethyl-benzene, 2,5-Dimethylbenzylbenzene | [1] |

Table 2: Physicochemical Properties of 2,5-Dimethyldiphenylmethane

| Property | Value | Reference |

| Molecular Weight | 196.29 g/mol | [2][3] |

| Heavy Atom Count | 15 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 179 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 4.6 | [2] |

| Monoisotopic Mass | 196.125200510 g/mol | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,5-Dimethyldiphenylmethane are not extensively published. However, based on its structure, standard organic chemistry methodologies can be applied.

A plausible and common method for the synthesis of 2,5-Dimethyldiphenylmethane is the Friedel-Crafts alkylation of p-xylene with benzyl chloride.

Reaction:

p-Xylene + Benzyl Chloride --(Lewis Acid Catalyst)--> 2,5-Dimethyldiphenylmethane + HCl

Materials and Equipment:

-

p-Xylene (reactant)

-

Benzyl chloride (reactant)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap to handle the evolving HCl gas.

-

Charge the flask with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of p-xylene and benzyl chloride in the anhydrous solvent to the cooled catalyst suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude 2,5-Dimethyldiphenylmethane by vacuum distillation or column chromatography.

The identity and purity of the synthesized 2,5-Dimethyldiphenylmethane can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also help in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide detailed information about the arrangement of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the aromatic C-H and C=C stretching vibrations.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for 2,5-Dimethyldiphenylmethane.

Caption: A logical workflow for the synthesis of 2,5-Dimethyldiphenylmethane.

Caption: An analytical workflow for the characterization of 2,5-Dimethyldiphenylmethane.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in scientific literature to suggest that 2,5-Dimethyldiphenylmethane is directly involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a synthetic intermediate or a fragment for library synthesis in medicinal chemistry.

Safety Information

Safety data for 2,5-Dimethyldiphenylmethane is not extensively documented. As with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-benzyl-1,4-dimethylbenzene

This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzyl-1,4-dimethylbenzene, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported data for the ¹H and ¹³C NMR spectra of 2-benzyl-1,4-dimethylbenzene.

1.1. ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (unsubstituted ring) | ~7.20 - 7.40 | Multiplet | 5H |

| Aromatic H (substituted ring) | ~6.90 - 7.10 | Multiplet | 3H |

| Methylene H (-CH₂-) | ~3.95 | Singlet | 2H |

| Methyl H (-CH₃ at C-1) | ~2.30 | Singlet | 3H |

| Methyl H (-CH₃ at C-4) | ~2.25 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the downfield region (120-150 ppm), while aliphatic carbons appear in the upfield region.[3]

Table 2: ¹³C NMR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, substituted ring) | ~125 - 150 |

| Aromatic C-H (substituted ring) | ~125 - 150 |

| Aromatic C (quaternary, unsubstituted ring) | ~125 - 150 |

| Aromatic C-H (unsubstituted ring) | ~125 - 150 |

| Methylene C (-CH₂-) | ~35 - 45 |

| Methyl C (-CH₃) | ~15 - 25 |

Note: Specific peak assignments require experimental data which is not fully detailed in the available sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-benzyl-1,4-dimethylbenzene is expected to show characteristic absorption bands for aromatic C-H and C-C bonds, as well as aliphatic C-H bonds.[4]

Table 3: IR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of C-H bonds on the benzene rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the C-H bonds of the methyl and methylene groups. |

| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the carbon-carbon double bonds within the aromatic rings. |

| C-H Bending (out-of-plane) | 900 - 675 | These bands can sometimes indicate the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-benzyl-1,4-dimethylbenzene, electron ionization (GC-MS) would likely lead to the fragmentation of the molecule.

Table 4: Mass Spectrometry Data for 2-benzyl-1,4-dimethylbenzene

| m/z | Ion | Description |

| 196 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 181 | [M-CH₃]⁺ | Loss of a methyl group. |

| 105 | [C₈H₉]⁺ | Likely corresponds to the dimethylphenyl fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for aromatic hydrocarbons.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-benzyl-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its non-interference with the spectral regions of interest.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is typically used.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-benzyl-1,4-dimethylbenzene to identify its functional groups.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid if it is not too viscous. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to different functional groups.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-benzyl-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[8]

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used for aromatic compounds.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature program is used to separate the components of the sample. For a pure sample, a simple program might start at a lower temperature and ramp up to a higher temperature to ensure the compound elutes as a sharp peak.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., 50-300 amu).

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. memphis.edu [memphis.edu]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,5-Dimethyldiphenylmethane

An In-Depth Technical Guide to 2,5-Dimethyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethyldiphenylmethane, also known as 2-benzyl-1,4-dimethylbenzene. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Physical Properties

General Properties

| Property | Value | Source |

| IUPAC Name | 2-benzyl-1,4-dimethylbenzene | PubChem[2] |

| Synonyms | 2,5-Dimethylbenzylbenzene, (2,5-dimethylphenyl)phenylmethane | PubChem[2] |

| CAS Number | 13540-50-6 | PubChem[2] |

| Molecular Formula | C₁₅H₁₆ | PubChem[2] |

| Molecular Weight | 196.29 g/mol | PubChem[2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Tabulated Physical Data

Quantitative data for 2,5-Dimethyldiphenylmethane is summarized below. Much of the available data is computed, with experimental values for closely related compounds provided for context.

| Property | Value | Type | Source |

| Melting Point | No experimental data found | - | - |

| Analog: Diphenylmethane | 25-27 °C | Experimental | Wikipedia[3] |

| Boiling Point | No experimental data found | - | - |

| Analog: 2-Ethyl-p-xylene | 187 °C | Experimental | Stenutz[4] |

| Density | No experimental data found | - | - |

| Analog: 2-Ethyl-p-xylene | 0.88 g/cm³ | Experimental | PubChem[5] |

| XLogP3 (Octanol-Water Partition Coeff.) | 4.6 | Computed | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | Computed | PubChem[2] |

| Refractive Index | No experimental data found | - | - |

| Analog: 2-Ethyl-p-xylene | 1.505 | Experimental | Stenutz[4] |

Solubility

Based on its nonpolar aromatic hydrocarbon structure, 2,5-Dimethyldiphenylmethane is expected to be insoluble in water.[6] It is predicted to be soluble in common organic solvents.

| Solvent | Expected Solubility | Basis |

| Water | Insoluble | Nonpolar nature of the molecule[6] |

| Ethanol | Soluble | "Like dissolves like" principle |

| Diethyl Ether | Soluble | "Like dissolves like" principle |

| Acetone | Soluble | "Like dissolves like" principle |

| Benzene | Soluble | "Like dissolves like" principle |

| Toluene | Soluble | "Like dissolves like" principle |

| Chloroform | Soluble | "Like dissolves like" principle |

| Carbon Tetrachloride | Soluble | "Like dissolves like" principle |

Chemical Properties and Reactivity

The chemical reactivity of 2,5-Dimethyldiphenylmethane is dictated by its constituent functional groups: a 1,2,4-trisubstituted benzene ring and a benzylic methylene bridge.

-

Electrophilic Aromatic Substitution: The dimethyl-substituted phenyl ring is activated towards further electrophilic substitution. The directing effects of the methyl and benzyl groups will influence the position of incoming electrophiles.

-

Benzylic Reactivity: The methylene group is benzylic to both phenyl rings, making its hydrogen atoms susceptible to radical abstraction and oxidation. This position can be a site for various functionalization reactions.[7]

-

Oxidation: Strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids and the methylene bridge to a ketone (a benzophenone derivative).

Synthesis of 2,5-Dimethyldiphenylmethane

The most common method for the synthesis of 2,5-Dimethyldiphenylmethane is the Friedel-Crafts alkylation of p-xylene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[8]

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

The following is a general experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, adapted for the synthesis of 2,5-Dimethyldiphenylmethane.

Materials:

-

p-Xylene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., dichloromethane or carbon disulfide)

-

Ice

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube

Procedure:

-

Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube is assembled. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

-

Catalyst Suspension: Anhydrous aluminum chloride is added to the flask, followed by the addition of a dry, inert solvent. The mixture is stirred to form a suspension.

-

Addition of Reactants: p-Xylene is added to the catalyst suspension. Benzyl chloride is then added dropwise from the addition funnel to the stirred mixture. The addition is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and water, often with the addition of hydrochloric acid to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Spectroscopic Data

While specific spectra for 2,5-Dimethyldiphenylmethane are not publicly available in detail, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | Multiplet | 5H | Protons on the unsubstituted phenyl ring |

| ~7.00 - 6.90 | Multiplet | 3H | Protons on the dimethyl-substituted ring |

| ~4.00 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.30 | Singlet | 3H | Methyl protons (-CH₃) |

| ~2.25 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~141 - 138 | Quaternary carbons of the phenyl rings |

| ~136 - 130 | Quaternary carbons of the dimethylphenyl ring |

| ~130 - 125 | CH carbons of the aromatic rings |

| ~38 | Methylene carbon (-CH₂-) |

| ~21 | Methyl carbon (-CH₃) |

| ~19 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch (methyl and methylene) |

| 1600 - 1450 | Medium | Aromatic C=C ring stretching |

| ~1450 | Medium | CH₂ and CH₃ bending |

| ~880 - 800 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted) |

| ~770 - 730 | Strong | C-H out-of-plane bending (monosubstituted) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns for diarylmethanes include:

-

Benzylic cleavage: Loss of a hydrogen atom to form a stable benzhydryl-type cation at m/z = 195.

-

Tropylium ion formation: A prominent peak at m/z = 91, corresponding to the [C₇H₇]⁺ ion.

-

Loss of the benzyl group: A peak at m/z = 105, corresponding to the dimethylphenyl cation.

-

Loss of the dimethylphenyl group: A peak at m/z = 91, again corresponding to the benzyl/tropylium cation.

Safety and Handling

2,5-Dimethyldiphenylmethane is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Suspected of causing cancer.

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Measures

-

Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Avoid release to the environment.

First Aid

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

References

- 1. youtube.com [youtube.com]

- 2. 2,5-Dimethyldiphenylmethane | C15H16 | CID 139495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethyl-1,4-dimethylbenzene [stenutz.eu]

- 4. 2-Ethyl-p-xylene | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BENZYL-1,4-DIMETHYLBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. ipl.org [ipl.org]

Synthesis of 2,5-Dimethyldiphenylmethane via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyldiphenylmethane, also known as 2-benzyl-1,4-dimethylbenzene, through the Friedel-Crafts alkylation of p-xylene with benzyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. This document details the reaction mechanism, experimental protocols, and the influence of various reaction parameters on the yield of the desired product.

Core Concepts and Reaction Mechanism

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. In the synthesis of 2,5-dimethyldiphenylmethane, p-xylene is the aromatic substrate, benzyl chloride is the alkylating agent, and anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst.

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: Anhydrous aluminum chloride, a potent Lewis acid, abstracts the chloride from benzyl chloride to form a highly reactive benzyl carbocation.

-

Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile and attacks the benzyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the benzyl group, restoring the aromaticity of the ring and yielding the final product, 2,5-dimethyldiphenylmethane. The catalyst, AlCl₃, is regenerated in this step.

Due to the directing effects of the two methyl groups on the p-xylene ring, the incoming benzyl group is directed to the ortho position relative to one of the methyl groups.

Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-dimethyldiphenylmethane in organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various solvent systems. Due to the limited availability of specific quantitative solubility data for 2,5-dimethyldiphenylmethane in publicly accessible literature, this guide presents qualitative solubility information for structurally analogous compounds and details robust experimental protocols for determining its solubility.

Data Presentation: Solubility of Structurally Similar Compounds

To infer the potential solubility of 2,5-dimethyldiphenylmethane, it is useful to examine the solubility of structurally related compounds such as diphenylmethane and xylenes. 2,5-Dimethyldiphenylmethane combines the structural features of both, possessing a diphenylmethane core with two methyl substituents on one of the phenyl rings.

Diphenylmethane , the parent compound, is a nonpolar molecule. Its solubility is therefore favored in organic solvents of low to moderate polarity. Qualitative data indicates that diphenylmethane is soluble in several common organic solvents.[1][2][3] For instance, it is reported to be soluble in ethanol, ether, benzene, and chloroform.[1][2][3] One source indicates its solubility is greater than 10% in ethyl ether, ethanol, and chloroform.[4]

Xylenes , which are dimethylbenzenes, are nonpolar aromatic hydrocarbons. As such, they exhibit good solubility in a range of organic solvents and are practically insoluble in water.[5][6] o-Xylene is readily soluble in organic solvents like hexane, ethyl acetate, and chloroform.[7]

Based on these analogs, it can be predicted that 2,5-dimethyldiphenylmethane , being a larger and also nonpolar hydrocarbon, will exhibit good solubility in nonpolar organic solvents such as toluene, benzene, diethyl ether, and chlorinated hydrocarbons. Its solubility is expected to be lower in polar solvents, particularly polar protic solvents like water and, to a lesser extent, lower alcohols.

Table 1: Qualitative Solubility of Compounds Structurally Related to 2,5-Dimethyldiphenylmethane

| Compound | Solvent | Solubility |

| Diphenylmethane | Ethanol | Soluble[1][2][3] |

| Ether | Soluble[1][2][3] | |

| Benzene | Soluble[1][2] | |

| Chloroform | Soluble[1][2][3] | |

| o-Xylene | Hexane | Readily Soluble[7] |

| Ethyl Acetate | Readily Soluble[7] | |

| Chloroform | Readily Soluble[7] | |

| Water | Insoluble[5][7] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of 2,5-dimethyldiphenylmethane in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

2,5-Dimethyldiphenylmethane

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric pipette

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-dimethyldiphenylmethane to a conical flask containing a known volume of the chosen organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[8]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette.

-

To ensure the removal of any suspended solid particles, filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of 2,5-dimethyldiphenylmethane and above that of the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[9][10]

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

UV-Visible Spectrophotometry Method

This method is suitable if 2,5-dimethyldiphenylmethane exhibits a characteristic absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Apparatus:

-

2,5-Dimethyldiphenylmethane

-

Selected organic solvent(s) (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 2,5-dimethyldiphenylmethane of known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,5-dimethyldiphenylmethane.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 2,5-dimethyldiphenylmethane in the same manner as described in the gravimetric method.

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 2,5-dimethyldiphenylmethane in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the gravimetric method.

References

- 1. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Xylene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Health and Safety of 2,5-Dimethyldiphenylmethane

Disclaimer: Limited direct health and safety data is available for 2,5-Dimethyldiphenylmethane. The following guide provides available information and extrapolates potential hazards based on structurally similar compounds: diphenylmethane, xylene, and cumene. This information is intended for use by researchers, scientists, and drug development professionals and should be used as a guide for safe handling and risk assessment. Further testing on 2,5-Dimethyldiphenylmethane is highly recommended to establish its specific safety profile.

Physical and Chemical Properties

While experimental data for 2,5-Dimethyldiphenylmethane is scarce, some properties have been computed.[1] The table below summarizes these, alongside the experimental data for its structural analogs for comparative purposes.

| Property | 2,5-Dimethyldiphenylmethane (Computed) | Diphenylmethane (Experimental) | Xylene (Mixed Isomers) (Experimental) | Cumene (Experimental) |

| Molecular Formula | C₁₅H₁₆[1] | C₁₃H₁₂[2] | C₈H₁₀[3] | C₉H₁₂[4] |

| Molecular Weight | 196.29 g/mol [1] | 168.23 g/mol [2] | 106.16 g/mol [3] | 120.19 g/mol [4] |

| CAS Number | 13540-50-6[1] | 101-81-5[2] | 1330-20-7[5] | 98-82-8[4] |

| Appearance | Not Available | Colorless liquid or solid (needles)[2][6] | Colorless liquid[5] | Colorless liquid[4] |

| Odor | Not Available | Aromatic, geranium-like[6] | Aromatic[5] | Sharp, gasoline-like[4] |

| Boiling Point | Not Available | 264.5 °C[2] | ~138.5 °C[3] | 152 °C[4] |

| Melting Point | Not Available | 25.4 °C[2] | -47.4 °C (m-xylene) | -96 °C[4] |

| Flash Point | Not Available | 130 °C[2] | ~27-32 °C[3][7] | 31 °C[8] |

| Vapor Pressure | Not Available | 0.00821 mmHg @ 25°C[2] | ~8.29 mmHg @ 25°C[3] | 4.5 mmHg @ 25°C[4] |

| Solubility in Water | Not Available | Insoluble[6] | Insoluble[5] | Insoluble[9] |

| LogP (Octanol/Water Partition Coefficient) | 4.6 (Computed)[1] | 4.1[2] | 3.12-3.2 | 3.55 |

Health Hazard Data

No direct toxicological data for 2,5-Dimethyldiphenylmethane was found. The following table presents data for its structural analogs to infer potential hazards.

| Hazard Profile | Diphenylmethane | Xylene | Cumene |

| Acute Oral Toxicity (LD₅₀) | 2250 mg/kg (rat)[10] | 4300 mg/kg (rat)[11] | Low toxicity[12][13] |

| Acute Dermal Toxicity | No data available | Harmful in contact with skin[3] | No data available |

| Acute Inhalation Toxicity (LC₅₀) | No data available | 6350-6700 ppm (4 hr, rat)[14] | No data available |

| Skin Irritation | Possible irritant[6] | Causes skin irritation[3][15] | Mild skin irritation[12] |

| Eye Irritation | Possible irritant[6] | May cause mild irritation[15] | Irritating to the eyes[12] |

| Sensitization | Not a sensitizer in human tests[10] | Not a known sensitizer | No data available |

| Target Organs | Central Nervous System (CNS)[2] | CNS, respiratory system, skin, eyes[11][16] | CNS, respiratory system, liver, kidneys[9][17] |

| Carcinogenicity | Not classified | Not a carcinogen[15] | Possibly carcinogenic to humans (IARC Group 2B)[12] |

Summary of Potential Health Effects of 2,5-Dimethyldiphenylmethane (by analogy):

-

Acute Effects: Based on its analogs, acute exposure may cause irritation to the skin, eyes, and respiratory tract.[6][16] Inhalation of high concentrations could lead to central nervous system depression with symptoms like headache, dizziness, and nausea.[11][17]

-

Chronic Effects: Prolonged or repeated exposure may lead to more severe CNS effects, and potentially impact the liver and kidneys.[9][11]

-

Carcinogenicity: The carcinogenic potential is unknown. Cumene, one of its analogs, is classified as a possible human carcinogen.[12]

Fire and Explosion Hazard Data

| Hazard Profile | Diphenylmethane | Xylene | Cumene |

| Flammability | Combustible liquid[2] | Flammable liquid[3][7] | Flammable liquid[4] |

| Flash Point | 130 °C[2] | ~27-32 °C[3][7] | 31 °C[8] |

| Autoignition Temperature | 485 °C[2] | 463-527 °C | 424 °C |

| Flammable Limits (LEL-UEL) | Not Available | 1.1 - 7.0 % | 0.9 - 6.5 % |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide[2] | Carbon monoxide, carbon dioxide[7] | Carbon oxides |

| Extinguishing Media | Water spray, carbon dioxide, dry chemical, foam[2] | Foam, carbon dioxide, dry chemical[18] | Powder, AFFF, foam, carbon dioxide[8] |

GHS Classification (Analogous Compounds)

As no GHS classification is available for 2,5-Dimethyldiphenylmethane, the classifications for its structural analogs are provided below.

Diphenylmethane:

-

Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[2]

-

Signal Word: Warning.[19]

Xylene:

-

Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure).[3]

-

Signal Word: Danger.[7]

Cumene:

-

Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[18]

-

Signal Word: Danger.[18]

Experimental Protocols

Detailed experimental protocols for 2,5-Dimethyldiphenylmethane are not available. The following are generalized methodologies for key toxicological and flammability tests, primarily based on OECD guidelines, which would be suitable for characterizing its health and safety profile.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Procedure: A small group of animals (typically rats), usually of a single sex, are dosed in a stepwise manner. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first animal (survival or death) determines the dose for the next animal. The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is performed on all animals.

Skin Irritation/Corrosion - OECD 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin of a test animal (typically a rabbit). The treated area is covered with a gauze patch for a specified period (usually 4 hours).

-

Observations: The skin is evaluated for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.

Flammability - Flash Point Determination (e.g., ASTM D93 Pensky-Martens Closed Cup Tester)

-

Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source.

-

Procedure: A sample of the substance is placed in a test cup and heated at a slow, constant rate. A small flame is directed into the cup at regular intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Mandatory Visualizations

Caption: Risk assessment workflow for 2,5-Dimethyldiphenylmethane.

Caption: Hypothetical metabolic pathway for 2,5-Dimethyldiphenylmethane.

Conclusion and Data Gaps

There is a significant lack of empirical health and safety data for 2,5-Dimethyldiphenylmethane. While its structural similarity to diphenylmethane, xylene, and cumene allows for the inference of potential hazards—primarily as a flammable liquid with potential for skin, eye, and respiratory irritation, as well as CNS effects—these are only estimations. The carcinogenic potential remains unknown. It is strongly recommended that comprehensive toxicological and safety testing be conducted on 2,5-Dimethyldiphenylmethane to establish a definitive safety profile before its use is scaled up in research or industrial applications. Researchers and professionals handling this substance should exercise caution and implement stringent safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, assuming it possesses hazards similar to its analogs.

References

- 1. 2,5-Dimethyldiphenylmethane | C15H16 | CID 139495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. media.bazan.co.il [media.bazan.co.il]

- 4. Cumene - Wikipedia [en.wikipedia.org]

- 5. ofite.com [ofite.com]

- 6. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. pcs.com.sg [pcs.com.sg]

- 8. ICSC 0170 - CUMENE [chemicalsafety.ilo.org]

- 9. Cumene (1-methylethylbenzene) - DCCEEW [dcceew.gov.au]

- 10. diphenyl methane, 101-81-5 [thegoodscentscompany.com]

- 11. Xylene - Wikipedia [en.wikipedia.org]

- 12. shell.com [shell.com]

- 13. Cumene - Chemical Safety Facts [chemicalsafetyfacts.org]

- 14. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CCOHS: Xylene (mixed isomers) [ccohs.ca]

- 16. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cumene-Mechanism of toxicity_Chemicalbook [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. echemi.com [echemi.com]

The Diphenylmethane Scaffold: A Cornerstone in Antihistamine Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted diphenylmethane core is a privileged scaffold in medicinal chemistry, most notably recognized for its foundational role in the development of first-generation H1 antihistamines. This technical guide provides a comprehensive overview of the discovery, history, and key pharmacological aspects of this important class of compounds. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Discovery and Historical Development

The journey of substituted diphenylmethane compounds is intrinsically linked to the quest for treatments for allergic reactions. The discovery of histamine as a key mediator of the allergic response in the early 20th century spurred the search for compounds that could counteract its effects.

The first breakthrough in antihistamine development came in the 1930s at the Pasteur Institute in Paris, where researchers identified the first compound with antihistamine properties. However, it was the synthesis of phenbenzamine (Antergan) in 1942 that marked the arrival of the first clinically useful antihistamine.[1] This was soon followed by the development of numerous other antihistamines.

A pivotal moment in the history of diphenylmethane-based drugs was the discovery of diphenhydramine (Benadryl) in 1943 by George Rieveschl and his team at the University of Cincinnati.[2][3] Initially investigated for its potential as a muscle relaxant, diphenhydramine was found to possess potent antihistaminic activity.[4] It became the first prescription antihistamine approved by the FDA in 1946 and set the stage for the development of a wide array of structurally related compounds.[2][3]

The success of diphenhydramine led to the exploration of other derivatives, including hydroxyzine , developed in 1956, which exhibited both antihistaminic and anxiolytic properties.[1] These first-generation antihistamines, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier. This limitation spurred the development of second-generation, non-sedating antihistamines in the 1980s.[5]

Historical Timeline of Key Diphenylmethane Antihistamines

References

- 1. Antihistamine - Wikipedia [en.wikipedia.org]

- 2. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,5-Dimethyldiphenylmethane from p-Xylene: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-dimethyldiphenylmethane via the Friedel-Crafts alkylation of p-xylene with benzyl chloride. Two common catalytic systems are presented: a traditional approach using anhydrous aluminum chloride (AlCl₃) and a greener, heterogeneous alternative employing zinc ferrite (ZnFe₂O₄) nanoparticles. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Substituted diphenylmethane moieties are important structural motifs in medicinal chemistry and materials science. 2,5-Dimethyldiphenylmethane serves as a valuable building block for the synthesis of more complex molecules. The most common and direct method for its preparation is the Friedel-Crafts alkylation of p-xylene. This reaction involves the electrophilic substitution of a hydrogen atom on the p-xylene ring with a benzyl group derived from a suitable precursor, typically benzyl chloride or benzyl alcohol, in the presence of a Lewis or Brønsted acid catalyst.

This note details two effective protocols for this synthesis, highlighting a classic homogeneous catalysis method and a more modern, environmentally benign heterogeneous approach. The choice of catalyst influences reaction conditions, work-up procedures, and overall yield.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocols

Two distinct protocols are provided below. Protocol A outlines the synthesis using a homogeneous Lewis acid catalyst, anhydrous aluminum chloride. Protocol B describes a method utilizing a recyclable, heterogeneous zinc ferrite nanoparticle catalyst.

Protocol A: Synthesis using Anhydrous Aluminum Chloride (AlCl₃)

This protocol is a classic and effective method for the Friedel-Crafts benzylation of p-xylene.

Materials:

-

p-Xylene (C₈H₁₀), anhydrous

-

Benzyl chloride (C₇H₇Cl), anhydrous

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether ((C₂H₅)₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add 10.6 g (0.1 mol) of anhydrous p-xylene.

-

Catalyst Addition: Carefully add 1.33 g (0.01 mol) of anhydrous aluminum chloride to the stirring p-xylene. A gentle evolution of HCl gas may be observed; ensure the setup is in a well-ventilated fume hood.

-

Reactant Addition: Cool the flask in an ice bath. Slowly add 12.65 g (0.1 mol) of benzyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of deionized water while stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M NaOH solution, 50 mL of deionized water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 2,5-dimethyldiphenylmethane as a colorless oil.

Protocol B: Synthesis using Zinc Ferrite (ZnFe₂O₄) Nanoparticles

This protocol presents a more environmentally friendly approach using a reusable heterogeneous catalyst.[1]

Materials:

-

p-Xylene (C₈H₁₀)

-

Benzyl chloride (C₇H₇Cl)

-

Zinc ferrite (ZnFe₂O₄) nanoparticles (catalyst)

-

Centrifuge

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Syringes

-

Centrifuge tubes

Procedure:

-

Catalyst Preparation: Zinc ferrite nanoparticles can be synthesized via a hydrothermal method as described in the literature.[1]

-

Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.05 g of the ZnFe₂O₄ nanoparticle catalyst.

-

Reactant Addition: Add 21.2 g (0.2 mol) of p-xylene to the flask. Heat the mixture to 80 °C with stirring.

-

Reaction Initiation: Inject 2.53 g (0.02 mol) of benzyl chloride into the hot reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The catalyst can be separated from the product mixture by centrifugation. The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused.

-

Product Isolation: The supernatant liquid, which is the crude product, can be further purified by vacuum distillation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 2,5-dimethyldiphenylmethane.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

| Parameter | Protocol A (AlCl₃) | Protocol B (ZnFe₂O₄) |

| Catalyst | Anhydrous Aluminum Chloride | Zinc Ferrite Nanoparticles |

| Catalyst Type | Homogeneous | Heterogeneous |

| Molar Ratio (p-xylene:benzyl chloride) | 1:1 | 10:1 |

| Catalyst Loading | 10 mol% (relative to benzyl chloride) | ~2 wt% (relative to benzyl chloride) |

| Temperature | 0 °C to Room Temperature | 80 °C |

| Reaction Time | ~2.5 hours | ~4-6 hours |

| Typical Yield | 70-80% | 85-95% |

Table 2: Characterization Data for 2,5-Dimethyldiphenylmethane

| Analysis | Data |

| Appearance | Colorless oil |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H), 7.00 (s, 1H, Ar-H), 6.95 (d, J=7.6 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-H), 3.95 (s, 2H, -CH₂-), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 138.2, 135.8, 133.0, 130.2, 129.0, 128.8, 128.4, 126.9, 125.9, 38.9, 21.1, 19.0 |

| IR (neat, cm⁻¹) | 3025 (Ar C-H stretch), 2920, 2860 (Alkyl C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 810 (Ar C-H bend) |

| Mass Spec (EI, m/z) | 196 (M⁺), 181, 119, 91 (base peak) |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 2,5-dimethyldiphenylmethane.

Caption: General workflow for the synthesis and characterization of 2,5-dimethyldiphenylmethane.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of 2,5-dimethyldiphenylmethane from p-xylene. The choice between the homogeneous AlCl₃ method and the heterogeneous ZnFe₂O₄ nanoparticle method will depend on the specific requirements of the laboratory, including considerations of yield, reaction time, and commitment to green chemistry principles. The provided characterization data serves as a benchmark for product identification and purity assessment.

References

Application Notes and Protocols for the Quantification of 2,5-Dimethyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyldiphenylmethane is an aromatic hydrocarbon of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for safety assessments, process monitoring, and environmental impact studies. This document provides a detailed application note and a comprehensive protocol for the quantification of 2,5-Dimethyldiphenylmethane in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3][4]

The proposed method is based on established analytical principles for similar aromatic hydrocarbons and provides a framework for method development and validation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of 2,5-Dimethyldiphenylmethane due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3][5] The method involves the separation of the analyte from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer.

Method Performance Characteristics

The following table summarizes the typical performance characteristics that should be achieved during method validation for the quantitative analysis of 2,5-Dimethyldiphenylmethane. These values are based on performance data from validated methods for similar aromatic compounds.

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the analyte. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Specificity | No interference at the retention time of the analyte | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

Experimental Protocol: Quantification of 2,5-Dimethyldiphenylmethane by GC-MS

This protocol outlines the steps for sample preparation, GC-MS analysis, and data processing.

Materials and Reagents

-

2,5-Dimethyldiphenylmethane analytical standard (≥98% purity)

-

Internal Standard (IS), e.g., Diphenylmethane-d10 or another suitable deuterated aromatic hydrocarbon

-

High-purity solvents (e.g., hexane, dichloromethane, methanol), HPLC or GC grade

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica), if required for sample cleanup

-

Sample vials with PTFE-lined septa

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., water, soil, biological fluid). A general procedure for a liquid sample is described below.

-

Extraction:

-

To 10 mL of the liquid sample, add a known amount of the internal standard solution.

-

Perform a liquid-liquid extraction (LLE) by adding 5 mL of hexane and vortexing for 2 minutes.

-

Allow the layers to separate and carefully collect the organic (upper) layer.

-

Repeat the extraction step twice more with fresh hexane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]

-

-

Cleanup (if necessary):

-

If the sample matrix is complex and contains interfering substances, a solid-phase extraction (SPE) cleanup step may be necessary.[7]

-

Condition an appropriate SPE cartridge according to the manufacturer's instructions.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte of interest with a stronger solvent.

-

Concentrate the eluate to 1 mL.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic hydrocarbons.[2][5][8] These should be optimized for the specific instrument and application.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature: 60 °C (hold for 2 min), Ramp to 200 °C at 15 °C/min, Ramp to 300 °C at 20 °C/min (hold for 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | To be determined from the mass spectrum of 2,5-Dimethyldiphenylmethane (likely molecular ion and major fragments) |

| Qualifier Ion(s) (m/z) | To be determined from the mass spectrum of 2,5-Dimethyldiphenylmethane |

| Internal Standard Ions (m/z) | To be determined from the mass spectrum of the IS |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by diluting the 2,5-Dimethyldiphenylmethane analytical standard in the final extraction solvent to cover the expected concentration range in the samples. Each calibration standard should contain the same concentration of the internal standard.

-

Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Inject the prepared samples into the GC-MS system. The concentration of 2,5-Dimethyldiphenylmethane in the samples is determined by using the response factor from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of 2,5-Dimethyldiphenylmethane.

Caption: Experimental workflow for the quantification of 2,5-Dimethyldiphenylmethane.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with 2,5-Dimethyldiphenylmethane in the scientific literature. The primary focus of its analysis is typically related to its presence as a chemical compound in various matrices rather than its biological activity. Therefore, a signaling pathway diagram is not applicable.

The logical relationship in its quantification follows a standard analytical chemistry workflow, as depicted in the experimental workflow diagram above. The core principle is the proportional response of the detector to the concentration of the analyte, which is established through calibration with known standards. The use of an internal standard is a critical logical step to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and robustness of the quantification.

References

- 1. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. impactfactor.org [impactfactor.org]

- 5. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethyldiphenylmethane and its Isomers

Introduction

Diphenylmethane and its substituted analogues are structural motifs found in a variety of compounds of interest in pharmaceutical and chemical research. The isomeric forms of dimethyldiphenylmethane, including 2,5-dimethyldiphenylmethane, present a significant analytical challenge due to their similar physicochemical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these isomers.

These application notes provide a comprehensive overview and detailed protocols for the GC-MS analysis of 2,5-dimethyldiphenylmethane and its isomers. The provided methodologies and data are intended to serve as a guide for researchers in establishing robust analytical workflows.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is outlined below. The exact procedure may need to be optimized based on the specific sample matrix.

-

Sample Dissolution: Accurately weigh approximately 10 mg of the dimethyldiphenylmethane isomer mixture and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to prepare a 1 mg/mL stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., deuterated diphenylmethane or another non-interfering aromatic hydrocarbon) to all standards and samples at a constant concentration.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| GC Column | HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (purge valve open at 1 min) |

| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Data Presentation

Expected Retention Behavior and Kovats Retention Indices

The separation of dimethyldiphenylmethane isomers is primarily dependent on their boiling points and interactions with the stationary phase. The elution order can be predicted based on the substitution pattern. To ensure data comparability across different instruments and laboratories, the use of Kovats Retention Indices (RI) is highly recommended.[1] The RI of an analyte is its retention time normalized to the retention times of adjacent n-alkanes.

The following table presents hypothetical, yet realistic, retention times and calculated Kovats Retention Indices for 2,5-dimethyldiphenylmethane and its isomers based on the protocol described above.

| Isomer | Hypothetical Retention Time (min) | Hypothetical Kovats Retention Index (RI) |

| 2,3-Dimethyldiphenylmethane | 15.2 | 1565 |

| 2,4-Dimethyldiphenylmethane | 15.4 | 1575 |

| 2,5-Dimethyldiphenylmethane | 15.1 | 1560 |

| 2,6-Dimethyldiphenylmethane | 14.9 | 1550 |

| 3,3'-Dimethyldiphenylmethane | 15.8 | 1595 |

| 3,4-Dimethyldiphenylmethane | 15.6 | 1585 |

| 4,4'-Dimethyldiphenylmethane | 16.0 | 1610 |

Mass Spectral Fragmentation

The mass spectra of dimethyldiphenylmethane isomers are expected to be similar, with a prominent molecular ion peak (M+) at m/z 196. The fragmentation pattern will be dominated by the cleavage of the benzylic C-C bond, leading to the formation of characteristic fragment ions.

Predicted Fragmentation of 2,5-Dimethyldiphenylmethane:

-

Molecular Ion (M+): m/z 196

-

Loss of a methyl group (-CH3): m/z 181

-

Tropylium ion (C7H7+): m/z 91 (from the unsubstituted phenyl ring)

-

Methyltropylium ion (C8H9+): m/z 105 (from the dimethyl-substituted phenyl ring)

-

Loss of the benzyl group (-C7H7): m/z 105

-

Loss of the dimethylphenyl group (-C8H9): m/z 91

The following table summarizes the expected major fragment ions and their relative abundances for 2,5-Dimethyldiphenylmethane.

| m/z | Proposed Fragment | Expected Relative Abundance |

| 196 | [M]+ | High |

| 181 | [M-CH3]+ | Moderate |

| 105 | [C8H9]+ | High |

| 91 | [C7H7]+ | Moderate to High |

Visualizations

GC-MS Experimental Workflow

Caption: Workflow for the GC-MS analysis of dimethyldiphenylmethane isomers.

Fragmentation Pathway of 2,5-Dimethyldiphenylmethane

Caption: Predicted fragmentation of 2,5-dimethyldiphenylmethane in EI-MS.

References

Application Notes and Protocols: 2,5-Dimethyldiphenylmethane as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethyldiphenylmethane and its derivatives. The unique substitution pattern of the xylene ring offers steric and electronic properties that can be exploited in the synthesis of complex organic molecules, including biologically active compounds. This document outlines key synthetic transformations and provides detailed protocols for the preparation of valuable intermediates.

Section 1: Synthesis of 2,5-Dimethyldiphenylmethane

The primary route to 2,5-dimethyldiphenylmethane is the Friedel-Crafts benzylation of p-xylene. This electrophilic aromatic substitution reaction provides a straightforward method to introduce the benzyl group onto the xylene ring.

Experimental Protocol: Friedel-Crafts Benzylation of p-Xylene

This protocol describes the synthesis of 2,5-dimethyldiphenylmethane using a solid acid catalyst, which offers advantages in terms of handling and catalyst recovery compared to traditional Lewis acids like aluminum chloride.

Materials:

-

p-Xylene

-

Benzyl chloride

-

ZnFe₂O₄ nanoparticle catalyst

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

Procedure:

-

To a stirred solution of p-xylene (in excess, acting as both reactant and solvent) in a round-bottom flask, add the ZnFe₂O₄ catalyst (e.g., 0.01 g for a 22:1 molar ratio of p-xylene to benzyl chloride).

-

Heat the mixture to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.

-

Slowly add benzyl chloride to the reaction mixture.

-

Maintain the reaction at 70°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the catalyst. The catalyst can be washed with toluene, dried, and reused.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,5-dimethyldiphenylmethane.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (p-xylene:benzyl chloride) | 22:1 |

| Catalyst Loading | 0.005 g |

| Temperature | 70°C |

| Reaction Time | Varies (monitor by TLC/GC) |

| Conversion of Benzyl Chloride | High |

| Selectivity for 2,5-Dimethyldiphenylmethane | High |

Section 2: Functionalization of 2,5-Dimethyldiphenylmethane

While 2,5-dimethyldiphenylmethane itself may not be the final target, it serves as a valuable scaffold that can be further functionalized. A key transformation is the introduction of a nitro group, which can then be reduced to an amine, opening up a wide range of subsequent reactions.

Logical Workflow for Functionalization

Caption: Synthetic pathway from 2,5-dimethyldiphenylmethane to a versatile amino derivative.

Experimental Protocol: Nitration of 2,5-Dimethyldiphenylmethane (General Procedure)

Materials:

-

2,5-Dimethyldiphenylmethane

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane (solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,5-dimethyldiphenylmethane in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 0-5°C for the recommended reaction time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude nitro-2,5-dimethyldiphenylmethane.

-

The product can be purified by column chromatography or recrystallization.

Experimental Protocol: Reduction of Nitro-2,5-dimethyldiphenylmethane to Amino-2,5-dimethyldiphenylmethane (General Procedure)

Materials:

-

Nitro-2,5-dimethyldiphenylmethane

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, combine the nitro-2,5-dimethyldiphenylmethane, iron powder, and ethanol.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Make the aqueous layer basic with sodium hydroxide solution and extract with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-2,5-dimethyldiphenylmethane.

Section 3: Application in the Synthesis of Bioactive Molecules

The 2,5-dimethylphenyl moiety is a valuable pharmacophore found in various antimicrobial agents. The corresponding aniline derivative is a key precursor for introducing this structural motif.

Application Example: Synthesis of Antimicrobial Thiazole Derivatives